![molecular formula C12H20O B098400 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one CAS No. 17369-60-7](/img/structure/B98400.png)
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one
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Overview
Description
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O . It is a colorless to pale yellow liquid with a characteristic aromatic odor . This compound is known for its stability and solubility in most organic solvents, making it a valuable substance in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one can be synthesized through the reaction of cyclohexene with acetone under acidic conditions . The process involves mixing cyclohexene and acetone, applying an appropriate acidic catalyst, and maintaining the reaction at a suitable temperature . After the reaction is complete, the product is purified through distillation or other purification techniques to obtain pure this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, and advanced purification methods are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the ethyl and methyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Comparison with Similar Compounds
Cyclohexanone: A similar compound with a cyclohexane ring and a ketone group.
2,3,4,5-Tetramethylcyclohexanone: Similar structure but without the ethyl group.
5-Ethyl-2,3,4,5-tetramethylcyclohexanol: The alcohol derivative of 5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it a valuable compound in various applications .
Properties
CAS No. |
17369-60-7 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
5-ethyl-2,3,4,5-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H20O/c1-6-12(5)7-11(13)9(3)8(2)10(12)4/h10H,6-7H2,1-5H3 |
InChI Key |
WVMYETLAAOQTLM-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)C(=C(C1C)C)C)C |
Canonical SMILES |
CCC1(CC(=O)C(=C(C1C)C)C)C |
density |
0.927-0.934 |
17369-60-7 | |
physical_description |
Almost colourless, oily liquid; warm carmellic fruity,spicy odour; pleasant carmellic fruity flavo |
Pictograms |
Irritant |
solubility |
slightly soluble in water; soluble in oils Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
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